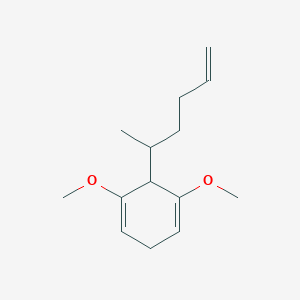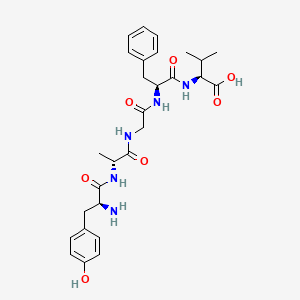
Enkephalin, ala(2)-val(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin, ala(2)-val(5)-, also known as [D-Ala2, D-Leu5]-enkephalin, is a synthetic analog of the endogenous opioid peptide enkephalin. It is a pentapeptide composed of five amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and selective agonistic activity at delta-opioid receptors, making it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-val(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of enkephalin, ala(2)-val(5)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Enkephalin, ala(2)-val(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with intact disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Enkephalin, ala(2)-val(5)-, has a wide range of scientific research applications:
Neuroscience: Used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as ischemia-reperfusion injury and myocardial infarction.
Biochemistry: Employed in receptor binding assays and signal transduction studies.
Medicine: Explored for its potential in developing new analgesics and neuroprotective agents.
Mechanism of Action
Enkephalin, ala(2)-val(5)-, exerts its effects primarily through activation of delta-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cAMP levels, and activation of protein kinase C (PKC). These events lead to the modulation of ion channels and neurotransmitter release, resulting in analgesic and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: Another endogenous opioid peptide with similar receptor affinity but lower metabolic stability.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A synthetic analog with high selectivity for mu-opioid receptors.
Uniqueness
Enkephalin, ala(2)-val(5)-, is unique due to its high selectivity and potency at delta-opioid receptors, making it a valuable tool for studying delta-opioid receptor-mediated processes. Its metabolic stability also enhances its utility in various experimental settings .
Properties
CAS No. |
78859-44-6 |
|---|---|
Molecular Formula |
C28H37N5O7 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-16(2)24(28(39)40)33-27(38)22(14-18-7-5-4-6-8-18)32-23(35)15-30-25(36)17(3)31-26(37)21(29)13-19-9-11-20(34)12-10-19/h4-12,16-17,21-22,24,34H,13-15,29H2,1-3H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,24+/m1/s1 |
InChI Key |
XHDRKORKDYVTIB-HGAHBTBJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


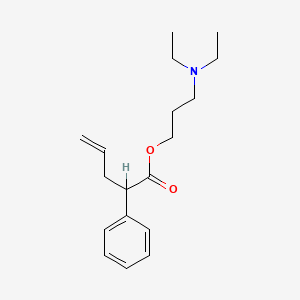

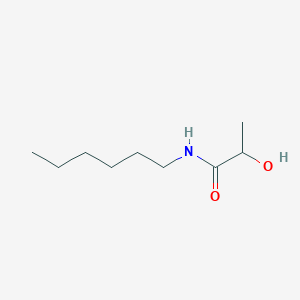

![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
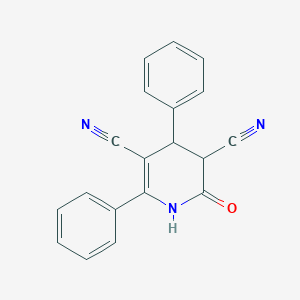
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

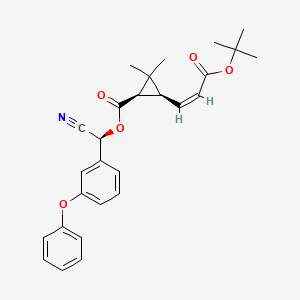
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
